2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2,4-dimethylphenyl)acetamide is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized by cyclization of a suitable precursor, such as 2,2-dimethyl-2,3-dihydrobenzofuran.
Introduction of the Acetamide Group: The acetamide group is introduced through a reaction with an appropriate acylating agent, such as acetyl chloride, under basic conditions.
Substitution with Dimethylphenyl Group: The final step involves the substitution of the benzofuran core with the 2,4-dimethylphenyl group using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and suitable solvents such as dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-2,3-dihydrobenzofuran
- 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol
- 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one
Uniqueness
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2,4-dimethylphenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23NO3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H23NO3/c1-13-8-9-16(14(2)10-13)21-18(22)12-23-17-7-5-6-15-11-20(3,4)24-19(15)17/h5-10H,11-12H2,1-4H3,(H,21,22) |
InChI Key |
HIBKIXMDONDDTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C)C |
Origin of Product |
United States |
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